
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride is a chemical compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride typically involves the reaction of 2,3-dimethylaniline with 2-methyl-4H-3,1-benzoxazin-4-one under acidic conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to a dihydroquinazolinone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
Applications De Recherche Scientifique
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinazolin-4-one: A simpler quinazolinone derivative with similar core structure but different substituents.
3-Phenylquinazolin-4-one: Another quinazolinone derivative with a phenyl group instead of the 2,3-dimethylphenyl group.
4-Hydroxyquinazoline: A quinazoline derivative with a hydroxyl group, showing different chemical and biological properties.
Uniqueness
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group and the hydrochloride salt form may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
3060-16-0 |
|---|---|
Formule moléculaire |
C17H17ClN2O |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
3-(2,3-dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H16N2O.ClH/c1-11-7-6-10-16(12(11)2)19-13(3)18-15-9-5-4-8-14(15)17(19)20;/h4-10H,1-3H3;1H |
Clé InChI |
XPVPAQDLJPEBDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


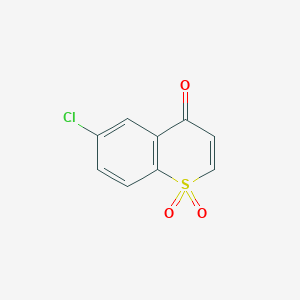

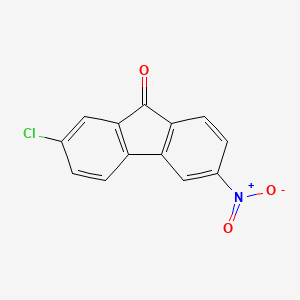
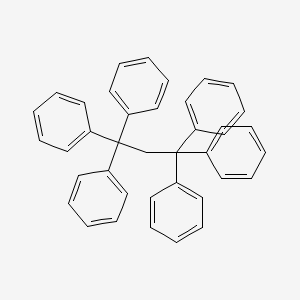
![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

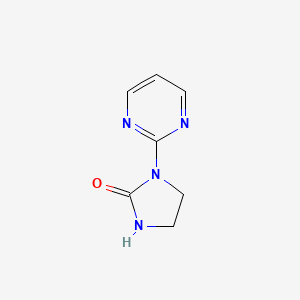
![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)

![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
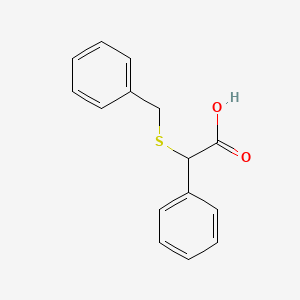
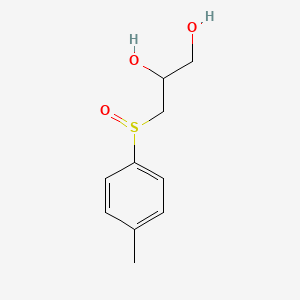
![6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione](/img/structure/B14004053.png)
